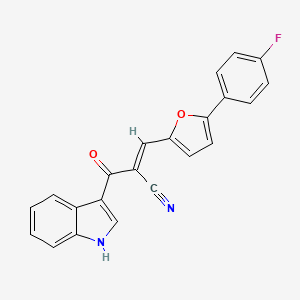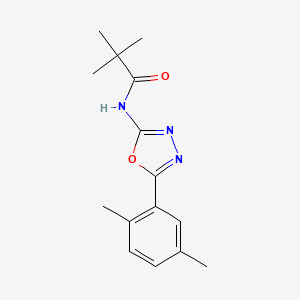![molecular formula C10H6ClKN2O3 B2922258 Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate CAS No. 2225145-02-6](/img/structure/B2922258.png)
Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the CAS Number: 2225145-02-6 . It has a molecular weight of 276.72 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6(7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.72 . It is typically stored at room temperature and is available in powder form . More specific physical and chemical properties were not available in the sources I found.Applications De Recherche Scientifique
Alkylation and Solvent Effects
- The study by Ziyaev and Galust'yan (1997) investigates the alkylation of similar compounds, focusing on how the solvent influences the product ratio of S- and N-methylation in reactions involving potassium salts of 5-aryl-1,3,4-oxadiazoline-2-thiones (Ziyaev & Galust'yan, 1997).
Reactivity and Ring-Fission
- Jäger et al. (2002) explored the reactivity of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, demonstrating ring fission and C–C bond cleavage reactions, indicative of complex chemical behavior in similar oxadiazole compounds (Jäger et al., 2002).
Synthesis and Antimicrobial Activity
- Ates et al. (1998) synthesized novel 5-aryl-2-[(N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazole derivatives, highlighting their weak antimicrobial activity against certain bacteria, demonstrating the biological potential of such compounds (Ates et al., 1998).
Structural and Biochemical Aspects of Metal Complexes
- Research by Sengupta, Pandey, and Singh (2007) delves into the synthesis and characterization of Zinc(II) complexes of oxadiazole functionalized dithiocarbazinates, offering insights into their potential antibacterial and antifungal activities (Sengupta, Pandey, & Singh, 2007).
Antibacterial Properties and Synthesis Methods
- Ghattas et al. (1982) synthesized 2-N-Aryl/heterocyclic carboxamidomethylthio-5-p-chlorophenyl-1,3,4-oxadiazoles and evaluated their antibacterial properties, signifying the medicinal chemistry applications of these compounds (Ghattas et al., 1982).
Versatility in Synthesis and Protection
- Moormann et al. (2004) discussed the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a versatile synthon in various synthetic sequences, emphasizing its stability and potential for releasing free acetamidine by mild reduction (Moormann et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
potassium;5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6(7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCABFPKKGWRGE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(O2)C(=O)[O-])Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClKN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-(2-chlorobenzyl)-1,3,4-oxadiazole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

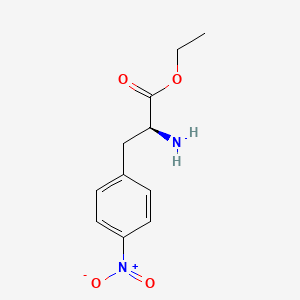
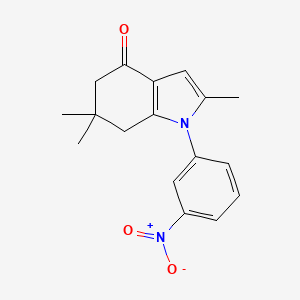
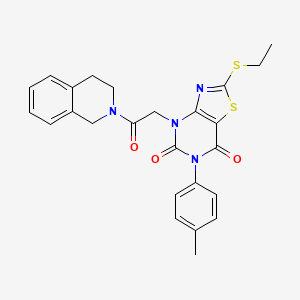
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2922179.png)
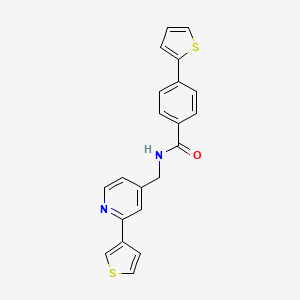
![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N2,N2-dimethyl-1,2-ethanediamine](/img/structure/B2922182.png)
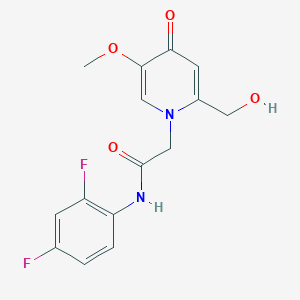
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2922189.png)
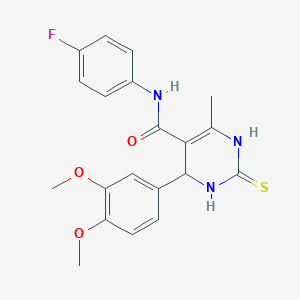
![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine](/img/structure/B2922193.png)

